molecular formula C12H9NO2S B4020662 8-(2-propyn-1-ylsulfonyl)quinoline

8-(2-propyn-1-ylsulfonyl)quinoline

Cat. No.: B4020662
M. Wt: 231.27 g/mol
InChI Key: RONNLUAKCWTYSH-UHFFFAOYSA-N
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Description

8-(2-Propyn-1-ylsulfonyl)quinoline is a synthetic quinoline derivative designed for research applications, particularly in medicinal chemistry and anticancer agent development. This compound features a quinoline core, a privileged scaffold in drug discovery, fused to a benzene and a pyridine ring . Its structure is modified with a propynylsulfonyl functional group, a moiety of high interest in the design of bioactive molecules and for further chemical modifications, such as participation in click chemistry cycloaddition reactions .Quinoline derivatives are extensively investigated for their wide range of pharmacological activities, with a significant focus on their antitumor potential . The specific structural motif of an 8-sulfonamide group on the quinoline ring is a key feature found in potent modulators of glycolytic enzymes crucial for cancer metabolism . For instance, certain 8-quinolinesulfonamide derivatives have been identified as effective modulators of the pyruvate kinase M2 (PKM2) isoform, a key regulatory enzyme in the glycolytic pathway that is often upregulated in cancer cells . Modulating PKM2 can shift its activity and impact cancer cell proliferation and viability, making it an attractive target for novel therapeutics . Furthermore, structural analogs combining the quinoline sulfonamide core with acetylene tails have demonstrated significant cytotoxic efficacy against various human cancer cell lines, including amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549), while showing reduced toxicity to normal human dermal fibroblasts . The propynyl group itself is a significant pharmacophore, with derivatives showing promising anticancer and antibacterial activities .This product is intended for research use by qualified laboratory and scientific personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult relevant Safety Data Sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

8-prop-2-ynylsulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c1-2-9-16(14,15)11-7-3-5-10-6-4-8-13-12(10)11/h1,3-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONNLUAKCWTYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Electronic Comparisons

Substituent Effects
  • 8-(2-Propynylsulfanyl)quinoline: Replacing the sulfonyl group with sulfanyl (S-linked propargyl) reduces electron withdrawal, favoring nucleophilic reactions. Annelation reactions with this compound yield fused heterocycles, demonstrating the propargyl group’s role in ring formation .
  • 8-(2-Propyn-1-yloxy)quinoline: The oxygen atom in place of sulfonyl decreases electron withdrawal, altering reactivity in click chemistry. This derivative showed cytotoxicity in cancer cells (HCT-116, MCF-7) with selectivity over healthy cells, suggesting substituent-dependent bioactivity .
  • 3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline: The phenylsulfonyl group enhances steric bulk and lipophilicity, while the piperazinyl substituent introduces basicity. This compound is patented for antituberculosis and combination therapies, highlighting pharmacological versatility .
Electronic Properties via DFT Studies

Substituents like amino or phenyl groups at the 3rd/4th positions of quinoline significantly modulate HOMO-LUMO gaps and chemical reactivity. The sulfonyl-propargyl combination in 8-(2-propyn-1-ylsulfonyl)quinoline likely increases electrophilicity at the quinoline ring, facilitating nucleophilic attacks compared to amino-substituted analogs .

Coordination Chemistry

Ru(II) complexes with 8-(3-pyrazolyl)quinoline ligands demonstrate that substituent orientation affects steric hindrance and metal-ligand binding. The propargylsulfonyl group in this compound could influence coordination geometry or catalytic activity in metal complexes .

Data Tables

Table 1: Key Properties of Selected Quinoline Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference ID
This compound 8-SO₂-C≡CH Not Provided Potential for click chemistry
8-(2-Propynylsulfanyl)quinoline 8-S-C≡CH Not Provided Annelation reactions
8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline 8-SO₂-(4-methylpiperidine) 290.38 Density: 1.251 g/cm³; Boiling Pt: 463°C
3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline 3-PhSO₂, 8-piperazinyl 366.48 Antituberculosis therapies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-(2-propyn-1-ylsulfonyl)quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or click chemistry. For example, 8-hydroxyquinoline can react with propargyl bromide in dry acetone under ambient conditions to introduce the propynyl group, followed by sulfonation . Optimization involves controlling temperature (e.g., room temperature for propargylation) and solvent polarity (e.g., DMF for click reactions) to minimize side products. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms regiochemistry of sulfonyl and propynyl substitutions (e.g., 1^1H NMR shifts at δ 3.5–4.0 ppm for propargyl protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 258.3) and fragmentation patterns .
  • HPLC : Monitors reaction progress and quantifies impurities (e.g., using C18 columns with UV detection at 254 nm) .

Q. How does the sulfonyl group influence the compound’s stability and reactivity?

  • Methodological Answer : The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) . Stability studies in aqueous buffers (pH 4–9) reveal hydrolysis resistance at neutral pH but degradation under strongly acidic/basic conditions. Use anhydrous solvents (e.g., DCM) and inert atmospheres to preserve reactivity during storage .

Advanced Research Questions

Q. How can annelation reactions expand the structural diversity of this compound?

  • Methodological Answer : Annelation with heterocycles (e.g., triazoles or pyrazoles) introduces fused-ring systems. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates triazole-annulated derivatives, altering electronic properties (e.g., enhanced π-π stacking for material science applications) . Reaction monitoring via TLC and DFT calculations aids in predicting regioselectivity .

Q. How can researchers reconcile contradictory data from different synthetic protocols (e.g., yield variations)?

  • Methodological Answer : Systematic studies comparing solvent effects (e.g., DMF vs. THF), catalyst loading (e.g., CuI in click chemistry), and stoichiometry are essential. For example, propargylation yields drop from 85% to 60% in acetone vs. acetonitrile due to poor solubility . Statistical tools (e.g., ANOVA) and reproducibility trials (n ≥ 3) validate optimal conditions .

Q. What substituent modifications modulate the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : The sulfonyl group increases binding affinity to enzyme active sites (e.g., kinase inhibition via H-bonding with Arg residues) .
  • Propynyl Chain : Enhances membrane permeability in cellular assays (logP ~2.8). Comparative studies with methylsulfonyl analogs show reduced cytotoxicity (IC50 > 50 μM vs. 12 μM for propynyl) .
  • Data Table :
SubstituentLogPIC50 (μM)Target Affinity (Kd, nM)
Sulfonyl + Propynyl2.81285 ± 5
Sulfonyl + Methyl2.1>50220 ± 10

Q. How does this compound interact with transition metals in coordination chemistry?

  • Methodological Answer : The quinoline nitrogen and sulfonyl oxygen act as bidentate ligands for metals like Co(II) or Ru(II). For example, in trans-bis[8-(benzylsulfanyl)quinoline]dichloridocobalt(II), the Co center adopts a distorted octahedral geometry, confirmed by X-ray crystallography (bond lengths: Co–N = 2.01 Å, Co–S = 2.30 Å) . Applications include catalytic C–H activation or luminescent materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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